Cas no 98684-32-3 (2-(2-Methoxyethoxy)benzoic acid)

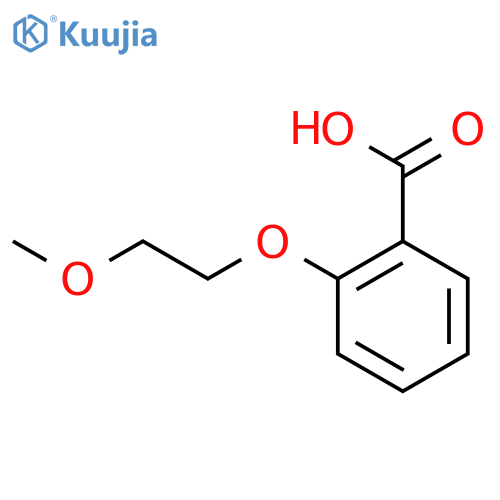

98684-32-3 structure

商品名:2-(2-Methoxyethoxy)benzoic acid

CAS番号:98684-32-3

MF:C10H12O4

メガワット:196.199883460999

MDL:MFCD08700372

CID:1074655

2-(2-Methoxyethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Methoxyethoxy)benzoic acid

-

- MDL: MFCD08700372

- インチ: InChI=1S/C10H12O4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

- InChIKey: LRIXKEQGKQFQAO-UHFFFAOYSA-N

- ほほえんだ: COCCOC1=CC=CC=C1C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

2-(2-Methoxyethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M139493-50mg |

2-(2-methoxyethoxy)benzoic Acid |

98684-32-3 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-53441-1.0g |

2-(2-methoxyethoxy)benzoic acid |

98684-32-3 | 95.0% | 1.0g |

$87.0 | 2025-02-20 | |

| Apollo Scientific | OR962706-250mg |

2-(2-Methoxyethoxy)benzoic acid |

98684-32-3 | 95% | 250mg |

£110.00 | 2025-02-20 | |

| TRC | M139493-500mg |

2-(2-methoxyethoxy)benzoic Acid |

98684-32-3 | 500mg |

$ 230.00 | 2022-06-04 | ||

| Enamine | EN300-53441-0.25g |

2-(2-methoxyethoxy)benzoic acid |

98684-32-3 | 95.0% | 0.25g |

$43.0 | 2025-02-20 | |

| Enamine | EN300-53441-5.0g |

2-(2-methoxyethoxy)benzoic acid |

98684-32-3 | 95.0% | 5.0g |

$300.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024111-500mg |

2-(2-Methoxyethoxy)benzoic acid |

98684-32-3 | 500mg |

925CNY | 2021-05-07 | ||

| Matrix Scientific | 024111-500mg |

2-(2-Methoxyethoxy)benzoic acid |

98684-32-3 | 500mg |

$57.00 | 2023-09-11 | ||

| A2B Chem LLC | AI65732-250mg |

2-(2-Methoxyethoxy)benzoic acid |

98684-32-3 | 95% | 250mg |

$81.00 | 2023-12-29 | |

| Aaron | AR00IKUO-2.5g |

Benzoic acid, 2-(2-methoxyethoxy)- |

98684-32-3 | 95% | 2.5g |

$255.00 | 2025-02-28 |

2-(2-Methoxyethoxy)benzoic acid 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

98684-32-3 (2-(2-Methoxyethoxy)benzoic acid) 関連製品

- 2237-36-7(4-Methoxysalicylic acid)

- 1466-76-8(2,6-Dimethoxybenzoic acid)

- 134-11-2(2-Ethoxybenzoic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 529-75-9(2-Methoxybenzoic acid)

- 570-02-5(2,4,6-Trimethoxybenzoic acid)

- 50-78-2(Aspirin)

- 579-75-9(2-Methoxybenzoic acid)

- 2100-31-4(2-Propoxybenzoic acid)

- 3686-55-3(Methyl 2-ethoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98684-32-3)2-(2-Methoxyethoxy)benzoic acid

清らかである:99%

はかる:5g

価格 ($):757.0